2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
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Overview
Description
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11ClFNO4S and a molecular weight of 343.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of human neutrophil elastase (hNE) inhibitors, which are being investigated for the treatment of acute respiratory distress syndrome (ARDS).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of human neutrophil elastase (hNE), a serine proteinase involved in the degradation of extracellular matrix proteins.
Molecular Pathways: The inhibition of hNE by this compound can modulate inflammatory responses and has potential therapeutic applications in conditions like ARDS.
Comparison with Similar Compounds
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride can be compared with other similar compounds:
Properties
CAS No. |
20209-53-4 |
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Molecular Formula |
C14H11ClFNO4S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO4S/c15-10-4-3-5-11(8-10)21-9-14(18)17-12-6-1-2-7-13(12)22(16,19)20/h1-8H,9H2,(H,17,18) |
InChI Key |
LZQYMGHHJQVODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=CC=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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